molecular formula C18H15ClN2O3S2 B2913104 2-(benzylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide CAS No. 923387-66-0

2-(benzylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide

Cat. No. B2913104
CAS RN: 923387-66-0
M. Wt: 406.9
InChI Key: PBPMGJKLPOMQKH-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as BZS-NCTA and has been found to possess various pharmacological properties that make it a promising candidate for drug development.

Scientific Research Applications

Pesticidal Activity

The synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives revealed pesticidal potential . Specifically, these compounds demonstrated favorable insecticidal activity against pests such as the oriental armyworm and diamondback moth. Notably, compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o exhibited significant lethality against the diamondback moth, with LC50 values ranging from 0.0988 to 5.8864 mg/L. Additionally, some compounds displayed acaricidal effects against spider mites .

Antiviral Properties

Another avenue of interest lies in antiviral activity. Sulfonamide derivatives, including those containing the thiazole moiety, have been explored for their antiviral potential. While specific studies on this compound are limited, related sulfonamides have shown activity against tobacco mosaic virus (TMV) . Further investigations could uncover its efficacy against other viruses.

Antifungal Applications

Sulfonamide compounds have been associated with antifungal properties . Although direct evidence for this specific compound is scarce, its structural similarity to other bioactive sulfonamides suggests potential antifungal activity. Further studies are needed to validate this hypothesis.

Antibacterial and Antimicrobial Effects

While not directly studied for this compound, sulfonamides in general exhibit antibacterial and antimicrobial properties . Given the structural features shared with known bioactive sulfonamides, it’s reasonable to explore its effects against bacterial pathogens.

Bioactivity Against Candida Species

Considering the thiazole scaffold, similar derivatives have demonstrated potent antifungal activity against Candida albicans and Candida glabrata . Although not specifically tested for our compound, it’s worth investigating its effects on these fungal species.

Structural Modifications and Drug Development

The synthesized compound’s structure provides a valuable starting point for further modifications. Researchers can explore variations in substituents, functional groups, and stereochemistry to enhance specific properties. Computational studies, such as density functional theory (DFT), can guide rational design for drug development .

properties

IUPAC Name

2-benzylsulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c19-15-8-6-14(7-9-15)16-10-25-18(20-16)21-17(22)12-26(23,24)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPMGJKLPOMQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide

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